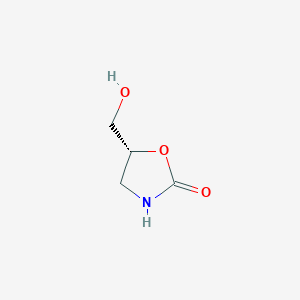

(R)-5-(hydroxymethyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97859-49-9 | |

| Record name | (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-5-(hydroxymethyl)oxazolidin-2-one: A Cornerstone Chiral Building Block

Introduction: The Unassuming Architect of Complex Pharmaceuticals

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure molecules is paramount. Among the vast arsenal of chiral synthons, (R)-5-(hydroxymethyl)oxazolidin-2-one stands out as a versatile and indispensable building block. This unassuming heterocyclic compound, featuring a stereocenter at the C5 position, serves as a critical precursor in the synthesis of numerous pharmaceuticals, most notably the oxazolidinone class of antibiotics. Its rigid cyclic structure and dual functionality—a nucleophilic secondary amine within a carbamate group and a primary hydroxyl group—provide a robust scaffold for stereocontrolled transformations.

This technical guide offers an in-depth exploration of the fundamental properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, elucidate common synthetic pathways with field-proven insights, explore its chemical reactivity, and highlight its pivotal role in the construction of complex active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. Its structure, characterized by a five-membered ring containing both oxygen and nitrogen heteroatoms, imparts a unique combination of polarity and hydrogen bonding capabilities.

Core Molecular and Physical Data

A summary of the key identification and computed physicochemical properties is provided in Table 1. While extensive experimental data for the parent compound is not widely published, properties of closely related derivatives provide valuable insights. For instance, the N-allyl derivative has a reported melting point of 59-60 °C, suggesting the parent compound is also a relatively low-melting solid.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₃ | |

| Molecular Weight | 117.10 g/mol | |

| CAS Number | 97859-49-9 | |

| Appearance | White to Yellow Solid | |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | |

| LogP (Computed) | -0.9129 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of its functional groups. A broad peak in the 3400-3200 cm⁻¹ region is indicative of the O-H stretch of the alcohol and the N-H stretch of the carbamate. A strong, sharp absorption between 1750-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the cyclic carbamate. The C-O stretching vibrations of the alcohol and carbamate appear in the 1300-1000 cm⁻¹ region.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the CH₂ group of the hydroxymethyl moiety, the methine proton at the C5 chiral center, and the two diastereotopic protons of the CH₂ group at C4. The N-H and O-H protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will feature a signal for the carbonyl carbon around 158-160 ppm. The C5 carbon, attached to both oxygen and the hydroxymethyl group, would appear around 75-80 ppm, while the C4 carbon, adjacent to the nitrogen, would be found further upfield around 45-50 ppm. The hydroxymethyl carbon (CH₂OH) signal is expected around 60-65 ppm.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 117. The primary fragmentation pathway would involve the loss of the hydroxymethyl group (•CH₂OH, 31 Da) to give a prominent fragment at m/z = 86.[5][6]

Solid-State Structure and Crystallography

Synthesis of this compound

The synthesis of this chiral building block is well-established, with several efficient routes starting from readily available chiral precursors. The choice of synthetic route is often dictated by factors such as scale, cost, and desired purity. The most common strategies begin with either (R)-glycidol or (R)-epichlorohydrin, ensuring the correct stereochemistry at the C5 position.

Synthesis from (R)-Glycidol and a Carbamate Source

A highly effective and common laboratory-scale synthesis involves the reaction of an N-protected carbamate with a derivative of (R)-glycidol, such as (R)-glycidyl butyrate. This method provides high yields and excellent enantiomeric purity.[7]

Caption: Generalized workflow for the synthesis of an N-aryl-(R)-5-(hydroxymethyl)oxazolidin-2-one derivative.

Detailed Protocol: Synthesis of (R)-3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

This protocol is adapted from a literature procedure for an N-aryl derivative, which is a common and immediate downstream product of the title compound's application.[7] The synthesis of the parent compound would follow a similar logic, using a more labile N-protecting group or a direct nitrogen source like urea.

-

Reaction Setup: A solution of benzyl (3-fluorophenyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of lithium hexamethyldisilazide (LHMDS, 1.0 M in THF, 0.85 eq) is added dropwise to the stirred carbamate solution over 20 minutes, maintaining the temperature at -78 °C. The resulting mixture is stirred for an additional hour at this temperature to ensure complete formation of the lithium amide.

-

Epoxide Addition: (R)-(-)-glycidyl butyrate (0.85 eq) is added dropwise to the reaction mixture. The stirring is continued at -78 °C.

-

Cyclization and Work-up: The reaction mixture is allowed to warm gradually to room temperature and stirred for 12 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure (R)-3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of a strong, non-nucleophilic base like LHMDS requires low temperatures to prevent side reactions and ensure regioselective deprotonation of the carbamate nitrogen.

-

(R)-Glycidyl Butyrate: This chiral epoxide serves as the electrophile. The butyrate group is a good leaving group that facilitates the intramolecular cyclization to form the oxazolidinone ring after the initial nucleophilic attack by the nitrogen.

-

Anhydrous Conditions: The lithium amide intermediate is highly reactive towards protic solvents, including water. Strict anhydrous conditions are essential for the success of the reaction.

Synthesis from Glycerol and Urea

A greener, more atom-economical approach involves the reaction of glycerol or glycerol carbonate with urea, often in the presence of a solid acid catalyst. This method leverages inexpensive and renewable starting materials.[8][9]

-

Reaction Mixture: Glycerol (or glycerol carbonate) and urea are mixed with a catalyst such as γ-Zirconium phosphate.

-

Heating: The mixture is heated, typically below 135 °C (408 K), to promote the reaction while maintaining high selectivity.

-

Mechanism: The reaction proceeds via the formation of a carbamate intermediate from glycerol and urea, followed by an intramolecular cyclization with the elimination of ammonia and water to form the 5-hydroxymethyl-2-oxazolidinone ring.

-

Work-up and Purification: The solid catalyst is filtered off, and the product is isolated and purified, often by crystallization or chromatography.

Field-Proven Insight: While this method is attractive from a green chemistry perspective, controlling selectivity can be challenging. At higher temperatures, conversion increases, but the formation of byproducts can complicate purification.[8]

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its two functional handles: the N-H of the carbamate and the primary O-H of the hydroxymethyl group.

Caption: Key reactivity pathways for this compound.

N-Functionalization: Acylation and Alkylation

The nitrogen atom, though part of a carbamate, can be functionalized under appropriate conditions.

-

N-Acylation: The introduction of an acyl group is a common transformation, turning the molecule into a chiral auxiliary analogous to the well-known Evans auxiliaries. This is typically achieved using acid chlorides or anhydrides in the presence of a base. These N-acyl derivatives can then direct stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions at the α-position of the acyl group.

-

N-Alkylation/Arylation: The most significant reaction in drug development is the N-arylation, which forms the core of many oxazolidinone antibiotics. This is typically accomplished via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, with an appropriate aryl halide.

O-Functionalization: Protection and Activation

The primary hydroxyl group is a versatile handle for further modification.

-

Protection: To prevent interference in subsequent reactions, the hydroxyl group is often protected. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS), which are stable to a wide range of conditions but can be selectively removed using fluoride reagents.[10] Acetal protecting groups like tetrahydropyranyl (THP) are also used, offering stability in basic media and easy removal under acidic conditions.[11]

-

Activation: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution. This is commonly achieved by converting it to a tosylate, mesylate, or triflate. This activation is a key step in the synthesis of Linezolid, where the activated hydroxyl group is displaced by an azide, which is subsequently reduced to the required aminomethyl group.

Applications in Drug Development

The primary application of this compound is as a chiral starting material for the synthesis of oxazolidinone antibiotics. Its pre-defined stereocenter is crucial for the biological activity of these drugs.

Keystone Intermediate for Linezolid and Tedizolid

This compound and its immediate N-aryl derivatives are central to the industrial synthesis of Linezolid and Tedizolid, which are critical for treating infections caused by multidrug-resistant Gram-positive bacteria.[2][12][13]

The general synthetic strategy involves:

-

N-Arylation: Coupling of the oxazolidinone nitrogen with a complex, functionalized aryl halide. For Linezolid, this is typically 3-fluoro-4-morpholinylaniline.

-

Hydroxyl Group Activation: The primary alcohol is converted to a sulfonate ester (e.g., mesylate or tosylate).

-

Nucleophilic Displacement: The sulfonate is displaced with a nitrogen nucleophile (often sodium azide).

-

Reduction and Acylation: The resulting azide is reduced to a primary amine, which is then acylated to install the final acetamide group of Linezolid.

The chirality transfer from this compound to the final API is a perfect example of chiral pool synthesis, where a readily available, enantiopure starting material is used to construct a complex target molecule without the need for chiral resolutions or asymmetric catalysis in later stages.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[14] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound at room temperature in a dry, inert atmosphere.

Conclusion

This compound is a testament to the power of small, well-defined chiral molecules in the synthesis of complex and life-saving medicines. Its robust structure, dual functionality, and inherent chirality make it a highly valuable and sought-after intermediate in the pharmaceutical industry. A thorough understanding of its basic properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist or researcher working in the field of drug development and organic synthesis. Its continued application in the synthesis of next-generation antibiotics and other therapeutic agents ensures its place as a cornerstone of modern medicinal chemistry.

References

-

Osa, Y., Sato, Y., Hatano, A., Takeda, K., Takino, K., & Takayanagi, H. (2003). Crystal Structure of N-Allyl-5-hydroxymethyloxazolidin-2-one. Analytical Sciences, 19(8), x17-x18. [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. [Link]

-

PubChem. 5-(Hydroxymethyl)oxazolidin-2-one. [Link]

-

ChemistryViews. (2018). N-Acylation of Oxazolidinones. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]

-

SpectraBase. 5-(Hydroxymethyl)oxazolidin-2-one - MS (GC) Spectrum. [Link]

-

SpectraBase. 5-(HYDROXYMETHYL)-5-METHYL-2-OXAZOLIDONE - 13C NMR Spectrum. [Link]

-

PubChem. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-. [Link]

-

PubChem. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. [Link]

-

Desmartin-Chomel, A., et al. (2007). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem, 1(1-2), 140-144. [Link]

-

SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]

-

Catalytic Synthesis of Hydroxymethyl-2-oxazolidinones from Glycerol or Glycerol Carbonate and Urea. ResearchGate. [Link]

-

Reddy, K. L., et al. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

-

Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]

-

Li, J. J., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(11), 14039-14051. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

-

University of Wisconsin-Madison. (n.d.). Protecting Groups. [Link]

-

NIST. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. [Link]

-

Design, synthesis, and enzymatic evaluation of N1-acyloxyalkyl- and N1-oxazolidin-2,4-dion-5-yl-substituted beta-lactams as novel inhibitors of human leukocyte elastase. PubMed. [Link]

-

LibreTexts Chemistry. (2020). 2.6: Fragmentation. [Link]

-

CAS Common Chemistry. 5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectroscopy Absorption Table. [Link]

-

PubChem. (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. [Link]

-

precisionFDA. 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. [Link]

-

Wikipedia. 2-Oxazolidinone. [Link]

-

Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. [Link]

-

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC. [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed. [Link]

-

Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4. Semantic Scholar. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

-

Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed. [Link]

-

Buchler GmbH. Chiral Building Blocks. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. whitman.edu [whitman.edu]

- 7. (R)-3-(3-FLUOROPHENYL)-5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE | 149524-42-5 [chemicalbook.com]

- 8. Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. clearsynth.com [clearsynth.com]

- 13. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | C10H9BrFNO3 | CID 34177904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

(R)-5-(hydroxymethyl)oxazolidin-2-one: A Versatile Chiral Building Block in Modern Asymmetric Synthesis

Abstract

(R)-5-(hydroxymethyl)oxazolidin-2-one stands as a cornerstone chiral building block in the field of asymmetric synthesis. Esteemed for its dual role as a highly effective chiral auxiliary and a key structural precursor, this compound has proven indispensable in both academic research and industrial drug development. Its rigid, well-defined structure facilitates exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. Furthermore, the inherent hydroxymethyl functionality at the C5 position serves as a versatile handle for elaboration into more complex functionalities, cementing its role as a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the oxazolidinone class of antibiotics like Linezolid and Tedizolid. This guide provides an in-depth exploration of its synthesis, physicochemical properties, mechanism of stereocontrol, and its multifaceted applications, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: The Power of Chiral Auxiliaries in Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a central challenge in modern chemistry, particularly in the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric synthesis provides the tools to address this challenge, and among the most robust and reliable strategies is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high selectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2]

Within this context, the oxazolidinone scaffold, popularized by David A. Evans, has emerged as a preeminent class of chiral auxiliaries.[1] Their efficacy stems from a conformationally rigid structure that creates a highly predictable steric environment, enabling exceptional levels of diastereoselectivity in reactions involving enolate chemistry.[3][4] this compound distinguishes itself within this class by incorporating a primary alcohol, a feature that not only participates in stereodirection but also provides a crucial point for synthetic diversification.

Synthesis and Physicochemical Properties

The accessibility and preparation of a chiral building block are paramount to its widespread adoption. This compound can be synthesized through several reliable routes, often starting from readily available chiral pool materials.

Synthetic Routes

A prevalent and efficient method involves the reaction of N-lithiated carbamates with (R)-glycidyl butyrate, which proceeds with excellent yield and high enantiomeric purity.[5] Another common strategy begins with (R)-epichlorohydrin, which can be converted to the target molecule through a cyclization reaction.[6] These methods provide reliable access to the building block on both laboratory and industrial scales.

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₃ | [7][8] |

| Molecular Weight | 117.10 g/mol | [7][8] |

| Appearance | White solid (typical) | |

| LogP | -0.9 | [7] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 1 | [8] |

The Mechanism of Stereocontrol: A Tale of Steric Hindrance

The remarkable stereodirecting power of this compound is rooted in its ability to enforce a specific conformation upon N-acylation and subsequent enolization. The process follows a well-understood and highly predictable pathway:

-

N-Acylation: The auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl oxazolidinone.

-

Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the α-proton to the carbonyl group. The coordination of the lithium cation between the carbonyl oxygen and the oxazolidinone oxygen locks the conformation, leading to the formation of a Z-enolate.

-

Face-Selective Reaction: The substituent at the C5 position (the hydroxymethyl group or a protected variant) projects outwards, sterically blocking one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face.

This enforced facial bias is the cornerstone of the auxiliary's function, reliably guiding the formation of the new stereocenter.

Caption: The logical flow of stereocontrol using the oxazolidinone auxiliary.

Core Applications in Asymmetric Synthesis

The primary utility of this compound is as a chiral auxiliary in key carbon-carbon bond-forming reactions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating chiral centers α- to a carbonyl group.

Protocol: Asymmetric Alkylation of an N-Propionyl Adduct

-

N-Acylation: To a solution of this compound (1.0 eq) in dry THF at 0 °C, add n-butyllithium (1.05 eq). Stir for 15 minutes, then add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

-

Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to ensure complete formation of the lithium enolate.

-

Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir for 4 hours, allowing the reaction to proceed to completion.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by silica gel chromatography to yield the alkylated product with high diastereoselectivity.

| Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |

| Benzyl Bromide | LDA | >98% | [3] |

| Methyl Iodide | NaHMDS | >98% | [4] |

| Allyl Iodide | LDA | >95% | [3] |

Asymmetric Aldol Reactions

Evans-type aldol reactions are renowned for their ability to generate syn-aldol products with exceptional control. This is typically achieved through the formation of a boron enolate, which proceeds via a highly organized, chair-like six-membered transition state.

Protocol: Boron-Mediated Asymmetric Aldol Reaction

-

Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

-

Aldol Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise to the boron enolate solution at -78 °C. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Workup and Oxidative Cleavage: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour to cleave the boron from the product. Extract with CH₂Cl₂, dry the organic phase, and concentrate. The product can be purified by column chromatography.

Auxiliary Cleavage and Recovery

A critical feature of a good chiral auxiliary is its facile removal without epimerization of the newly formed stereocenter. The N-acyl bond is readily cleaved under various conditions to reveal different functional groups, and the parent auxiliary can be recovered.

Caption: Common methods for cleaving the auxiliary to yield different products while enabling recovery.

A Cornerstone in Pharmaceutical Synthesis

Beyond its transient role as an auxiliary, the this compound core is a permanent structural feature in several important drugs.

Oxazolidinone Antibiotics

This class of antibiotics, which includes Linezolid and Tedizolid, functions by inhibiting bacterial protein synthesis.[9] The synthesis of these drugs relies heavily on the this compound scaffold. The C5-hydroxymethyl group is typically converted into an aminomethyl group (or a derivative thereof), which is crucial for the drug's biological activity.[10]

Protocol: Conversion of Hydroxyl to Azide (Precursor to Amine)

-

Mesylation: To a solution of N-protected this compound (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour at 0 °C.

-

Azide Displacement: Add sodium azide (3.0 eq) and a small amount of DMF to the reaction mixture. Heat the reaction to 60 °C and stir overnight.

-

Workup: After cooling, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the C5-azidomethyl intermediate, which can be reduced (e.g., via catalytic hydrogenation) to the corresponding amine.

Rivaroxaban

In the synthesis of the anticoagulant Rivaroxaban, a derivative of this compound serves as a key intermediate for constructing the central oxazolidinone core of the drug.[6]

Protecting Group Strategies

While the hydroxymethyl group is a key asset, its reactivity can sometimes interfere with desired transformations, particularly those involving strong bases like LDA. In such cases, the hydroxyl group must be temporarily protected.[11] The choice of protecting group should be orthogonal to the conditions used for auxiliary cleavage.[12][13]

| Protecting Group | Introduction Conditions | Removal Conditions | Orthogonality |

| TBS (t-butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF, THF; or HF·Py | Stable to bases/nucleophiles; cleaved by fluoride. |

| Bn (Benzyl) | NaH, BnBr, THF | H₂, Pd/C (Hydrogenolysis) | Stable to most conditions except reduction. |

| MOM (Methoxymethyl) | MOMCl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl) | Stable to bases; cleaved by acid. |

Conclusion

This compound is a testament to the power of well-designed chiral building blocks. Its predictable and powerful stereodirecting ability, combined with the synthetic versatility afforded by its hydroxymethyl group, has secured its place as an invaluable tool for chemists. It provides a reliable and efficient pathway to complex chiral molecules, bridging the gap between fundamental asymmetric methodology and the practical synthesis of life-saving pharmaceuticals. As the demand for enantiomerically pure compounds continues to grow, the utility and importance of this exceptional chiral building block will undoubtedly endure.

References

-

Deshpande, P. A., et al. (2016). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Li, Y., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]

-

PubChem. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-(Hydroxymethyl)oxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (5r)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one. Available at: [Link]

-

Kim, J. H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

-

ResearchGate. (2015). Quantitative ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones: A DFT study. Available at: [Link]

-

Kim, H. B., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Heravi, M. M., et al. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

-

Kim, J. H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Available at: [Link]

-

Wikipedia. 2-Oxazolidinone. Available at: [Link]

-

ResearchGate. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

-

University of Bristol. Protecting Groups. Available at: [Link]

-

Pu, Y., et al. (2014). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Chirality. Available at: [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Lee, S. K., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Organic Letters. Available at: [Link]

-

ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Available at: [Link]

-

University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

-

ChemRxiv. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Hydroxymethyl)oxazolidin-2-one | C4H7NO3 | CID 10290773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Protective Groups [organic-chemistry.org]

- 13. learninglink.oup.com [learninglink.oup.com]

The Stereochemical Fulcrum: A Technical Guide to (R)-5-(hydroxymethyl)oxazolidin-2-one in Asymmetric Synthesis

Abstract

In the landscape of modern asymmetric synthesis, the predictable and high-fidelity control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for the introduction of new stereocenters. Among these, oxazolidinones, particularly those popularized by David A. Evans, stand out for their exceptional efficacy. This technical guide provides an in-depth exploration of (R)-5-(hydroxymethyl)oxazolidin-2-one, a versatile yet perhaps less-discussed member of the Evans auxiliary family. We will dissect its role from first principles, detailing its synthesis, mechanism of stereocontrol, and application in key carbon-carbon bond-forming reactions, and conclude with protocols for its effective cleavage and recovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the stereocontrolled synthesis of complex chiral molecules.

Introduction: The Logic of Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical agents and natural products necessitates precise control over molecular architecture. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary, by virtue of its own defined stereochemistry, creates a diastereomeric intermediate that biases the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Upon completion of the reaction, the auxiliary is cleaved and can ideally be recovered for reuse, having fulfilled its role as a transient stereochemical director.

This compound belongs to the highly successful class of Evans oxazolidinone auxiliaries.[2] Derived from chiral amino alcohols, these auxiliaries are prized for their ability to confer a high degree of stereocontrol in reactions such as aldol additions and alkylations.[1][3] The substituent at the 5-position plays a crucial role in the stereochemical outcome. The hydroxymethyl group in this compound offers a unique handle for potential functionalization or interaction, distinguishing it from the more common benzyl or isopropyl-substituted variants.

Synthesis of the Chiral Auxiliary

The utility of a chiral auxiliary is predicated on its accessibility in enantiomerically pure form. This compound can be prepared from readily available chiral pool starting materials, ensuring a reliable supply of the (R)-enantiomer. Common precursors include D-mannitol, L-ascorbic acid, and amino acids such as L-serine (which provides the (S)-enantiomer, from which the (R)-auxiliary's synthesis can be mirrored).[4] A robust and frequently cited method involves the reduction of an L-serine ester followed by cyclization.

Experimental Protocol: Synthesis from L-Serine Methyl Ester

This protocol describes the synthesis of the corresponding (S)-enantiomer from L-serine. The synthesis of the (R)-enantiomer can be achieved by starting with D-serine.

Step 1: Reduction of L-Serine Methyl Ester to (S)-2-Amino-1,3-propanediol

-

To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of L-serine methyl ester hydrochloride (1.0 equiv.) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (same volume in mL as grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (same volume), and finally water again (3 times the initial volume).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude amino diol, which is often used in the next step without further purification.

Step 2: Cyclization to (S)-5-(hydroxymethyl)oxazolidin-2-one

-

Dissolve the crude (S)-2-amino-1,3-propanediol (1.0 equiv.) in water.

-

Add diethyl carbonate (1.5 equiv.) and potassium carbonate (K₂CO₃, 1.5 equiv.).

-

Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by the evolution of ethanol.

-

After cooling to room temperature, acidify the mixture to pH ~2-3 with concentrated HCl.

-

Extract the aqueous layer continuously with ethyl acetate for 24 hours.

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford pure (S)-5-(hydroxymethyl)oxazolidin-2-one.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The remarkable diastereoselectivity achieved with oxazolidinone auxiliaries is rationalized by the Zimmerman-Traxler model for aldol reactions.[3][5][6] The key to this control lies in the formation of a rigid, six-membered, chair-like transition state.

Workflow for Asymmetric Induction:

-

N-Acylation: The auxiliary is first acylated to form an N-acyl imide. This step attaches the prochiral substrate to the stereodirecting auxiliary.

-

Enolate Formation: The N-acyl imide is then treated with a Lewis acid (commonly a dialkylboron triflate like Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA).[5] This "soft" enolization selectively generates a Z-boron enolate. The chelation between the boron atom and the two carbonyl oxygens of the imide locks the conformation.

-

Diastereoselective Reaction: The Z-enolate then reacts with an electrophile (e.g., an aldehyde in an aldol reaction). The reaction proceeds through a highly organized Zimmerman-Traxler transition state. To minimize steric hindrance, the substituent from the auxiliary (the hydroxymethyl group) and the substituent from the electrophile both occupy pseudo-equatorial positions on the chair-like transition state.

-

Facial Shielding: The substituent at the C5 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered opposite face. This dictates the absolute stereochemistry of the newly formed stereocenters.

Caption: Stereocontrol via the Zimmerman-Traxler Transition State.

Application in Asymmetric Synthesis

This compound is a powerful tool for creating key C-C bonds with high stereocontrol. Below are representative protocols for its application in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation of N-acyl imides is a reliable method for synthesizing enantiomerically enriched α-substituted carboxylic acid derivatives.

Step 1: N-Propionylation of this compound

-

To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-propionyl imide by flash column chromatography.

Step 2: Diastereoselective Alkylation with Benzyl Bromide

-

Dissolve the N-propionyl imide (1.0 equiv.) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 equiv.) to diisopropylamine (1.2 equiv.) in THF at -78 °C.

-

Slowly transfer the imide solution via cannula to the LDA solution at -78 °C to form the lithium enolate. Stir for 30 minutes.

-

Add benzyl bromide (1.2 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours or until TLC indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product. Purification by flash chromatography affords the major diastereomer.

| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl Bromide | >98:2 | ~85-95 |

| Allyl Iodide | >98:2 | ~80-90 |

| Methyl Iodide | >95:5 | ~90-98 |

| Note: Data is representative for Evans oxazolidinone auxiliaries and demonstrates typical selectivities. |

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a benchmark for constructing β-hydroxy carbonyl units with control over two contiguous stereocenters.[5]

-

To a flame-dried flask under an argon atmosphere, add the N-propionyl-(R)-5-(hydroxymethyl)oxazolidin-2-one (1.0 equiv.) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add diisopropylethylamine (DIPEA, 1.2 equiv.).

-

Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the Z-boron enolate.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add freshly distilled isobutyraldehyde (1.2 equiv.) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂).

-

Stir the biphasic mixture vigorously at 0 °C for 1 hour to oxidatively cleave the boron complex.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over Na₂SO₄, filter, and concentrate.

-

The syn-aldol adduct can be purified by flash chromatography. Diastereoselectivity is typically very high, often exceeding 99:1.[5]

Caption: General workflow for asymmetric synthesis.

Cleavage of the Auxiliary

A critical final step is the non-destructive removal of the auxiliary to reveal the desired chiral product and enable auxiliary recycling. The cleavage method determines the functional group obtained.[7]

Protocol 1: Reductive Cleavage to a Chiral Alcohol

This method utilizes a hydride source to reduce the imide carbonyl, releasing the chiral primary alcohol and the intact auxiliary.

-

Dissolve the N-acyl adduct (1.0 equiv.) in anhydrous THF and cool the solution to 0 °C under an argon atmosphere.

-

Add lithium borohydride (LiBH₄, 2.0 equiv.) portion-wise.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

The desired chiral alcohol and the recovered this compound can be separated by flash column chromatography.

Protocol 2: Hydrolytic Cleavage to a Chiral Carboxylic Acid

This is a common method for accessing chiral carboxylic acids.[8]

-

Dissolve the N-acyl adduct (1.0 equiv.) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv.).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract the chiral carboxylic acid product with ethyl acetate.

-

Dry the organic extracts containing the product, filter, and concentrate to yield the final carboxylic acid.

Conclusion

This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from the chiral pool, coupled with its ability to direct alkylation and aldol reactions with exceptional levels of diastereoselectivity, makes it a valuable tool for constructing complex chiral molecules. The predictable stereochemical outcomes, governed by the formation of a rigid chelated enolate and a chair-like transition state, provide a reliable platform for the synthesis of enantiomerically pure building blocks. The varied and efficient cleavage protocols further enhance its utility, allowing access to a range of chiral products while enabling the recovery of the auxiliary. For drug development professionals and synthetic chemists, mastering the application of this auxiliary opens a reliable and field-proven path to sophisticated chiral targets.

References

-

Title: Quantitative ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones: A DFT study Source: ResearchGate URL: [Link]

-

Title: Evans Aldol Reaction Source: Chem-Station URL: [Link]

-

Title: Chiral auxiliary Source: Wikipedia URL: [Link]

-

Title: Polymer supported oxazolidin-2-ones derived from L-serine—a cautionary tale Source: Tetrahedron URL: [Link]

-

Title: Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative Source: Molecules (MDPI) URL: [Link]

-

Title: Current Updates on Oxazolidinone and Its Significance Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Application of Oxazolidinones in Asymmetric Synthesis

Abstract

Oxazolidinone chiral auxiliaries, pioneered by David A. Evans and his contemporaries, represent a cornerstone of modern asymmetric synthesis. Their remarkable ability to induce high levels of stereocontrol in a wide array of carbon-carbon bond-forming reactions has established them as indispensable tools for chemists in academic research and the pharmaceutical industry.[1] This guide provides a comprehensive overview of the principles, applications, and practical methodologies associated with these powerful auxiliaries. We will delve into the mechanistic underpinnings of their stereodirecting influence, explore their application in key transformations such as alkylations and aldol reactions, and provide detailed, field-proven protocols for their attachment, utilization, and subsequent cleavage.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a central challenge in modern chemistry, particularly in drug development where a single stereoisomer often accounts for the desired therapeutic activity.[2] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation with high diastereoselectivity.[1] After the desired stereocenter has been set, the auxiliary is removed, yielding an enantiomerically enriched product.

Evans' oxazolidinones, typically derived from readily available α-amino acids, have become the gold standard for this approach.[2][3][4] Their efficacy stems from a robust and predictable mechanism of stereocontrol. The process involves three key stages: the attachment of the auxiliary to a prochiral substrate, the highly diastereoselective reaction, and the cleavage of the auxiliary to reveal the final product.

Figure 1: General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.

Mechanism of Stereocontrol: The Chelated (Z)-Enolate

The remarkable stereoselectivity achieved with oxazolidinone auxiliaries is rooted in the formation of a conformationally rigid metal enolate.[5] The process begins with the acylation of the oxazolidinone nitrogen, typically with an acid chloride or anhydride, to form an N-acyloxazolidinone.[6][7]

Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C), the α-proton is abstracted to form a (Z)-enolate.[1][7][8] The metal cation (e.g., Li⁺, Na⁺) forms a stable five-membered chelate with the enolate oxygen and the endocyclic carbonyl oxygen of the auxiliary.[2][5] This chelation locks the enolate into a planar and rigid conformation.

The key to stereocontrol is the substituent at the C4 position of the oxazolidinone ring (derived from the parent amino acid, e.g., a benzyl group from phenylalanine or an isopropyl group from valine). This bulky group effectively shields the si-face of the enolate. Consequently, an incoming electrophile (E⁺) is directed to attack from the less sterically hindered re-face, leading to the formation of a single major diastereomer.[1][6]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Architect of Asymmetry: A Technical Guide to (R)-5-(hydroxymethyl)oxazolidin-2-one in Pharmaceutical Synthesis

Introduction: The Imperative of Chirality and the Rise of the Oxazolidinone Auxiliary

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to often profound differences in the pharmacological and pharmacokinetic profiles of a drug's enantiomers.[1][2] Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of pharmaceutical chemistry.[1] Among the many strategies developed to achieve this control, the use of chiral auxiliaries remains a robust, reliable, and predictable method, particularly in the early phases of drug discovery and process development.[3]

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a highly diastereoselective manner.[1] After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse.[1] Popularized by the seminal work of David A. Evans, oxazolidinone-based auxiliaries have emerged as a "gold standard" in the field, valued for their high levels of stereochemical induction in reactions like alkylations, aldol additions, and conjugate additions.[1][4]

This guide focuses specifically on (R)-5-(hydroxymethyl)oxazolidin-2-one , a versatile and economically significant member of this class. Its utility is underscored by its role as a key building block in the synthesis of major therapeutics, including the oxazolidinone antibiotics Linezolid and Tedizolid.[5][6] We will explore the synthesis of this auxiliary, the mechanistic basis for its powerful stereodirecting effects, detailed protocols for its application in asymmetric alkylation, and its pivotal role in constructing complex pharmaceutical agents.

Part 1: Preparation of the Chiral Auxiliary

The accessibility of this compound is a key factor in its widespread adoption. It can be efficiently synthesized from readily available chiral pool starting materials. One of the most common and scalable routes begins with (R)-glycidol, an inexpensive chiral epoxide.

The synthesis involves two main stages: the opening of the epoxide with a protected nitrogen source (like an azide or a carbamate) to form an amino alcohol intermediate, followed by cyclization to form the oxazolidinone ring. The cyclization is typically achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI) or diethyl carbonate.[2]

Part 2: The Mechanism of Stereocontrol in Asymmetric Alkylation

The remarkable diastereoselectivity achieved with oxazolidinone auxiliaries is not serendipitous; it is the result of a highly organized transition state. The process begins with the attachment of a carboxylic acid to the nitrogen of the auxiliary, forming an N-acyloxazolidinone.

The core principle involves three steps:

-

Enolate Formation: The N-acyl group is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C).[1][7]

-

Chelation and Steric Shielding: This deprotonation selectively forms a rigid (Z)-enolate. The metal cation (e.g., Li⁺) forms a stable five-membered chelate by coordinating with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation forces the substituent at the C4 position of the oxazolidinone ring to project outwards, effectively blocking one face of the planar enolate.[4][8]

-

Directed Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, opposite to the C4 substituent, resulting in a highly predictable stereochemical outcome.[1]

Part 3: Experimental Protocol - Asymmetric Alkylation

This section provides a representative, step-by-step methodology for the acylation of the auxiliary, followed by diastereoselective alkylation.

Step 1: Acylation of this compound

-

Objective: To attach the desired acyl group to the auxiliary. This protocol uses propionyl chloride as an example.

-

Reagents & Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a catalytic amount of DMAP.

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl oxazolidinone.

-

Step 2: Diastereoselective Alkylation

-

Objective: To create a new stereocenter α to the carbonyl group. This protocol uses benzyl bromide as an example electrophile.

-

Reagents & Materials:

-

N-propionyl-(R)-5-(hydroxymethyl)oxazolidin-2-one (from Step 1)

-

Sodium hexamethyldisilazide (NaHMDS) (1 M solution in THF)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer, Schlenk flask, syringe, low-temperature bath (-78 °C)

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS solution (1.05 eq) dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to isolate the diastereomerically enriched product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

-

Part 4: Performance and Versatility

The reliability of this methodology has been demonstrated across a wide range of electrophiles. The diastereoselectivity is consistently high, often exceeding 95:5 d.r.

| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Benzyl bromide | NaHMDS | 85 | >98:2 | [9] |

| 2 | Allyl iodide | NaHMDS | 91 | 98:2 | [7] |

| 3 | Methyl iodide | LDA | 89 | 97:3 | [1] |

| 4 | Propargyl bromide | NaHMDS | 78 | >95:5 | [3] |

| 5 | Ethyl iodoacetate | LDA | 82 | 96:4 | [3] |

Part 5: Auxiliary Cleavage and Recovery

A crucial feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly formed stereocenter.[1] The N-acyl bond is readily cleaved to yield various functional groups, and the valuable auxiliary can be recovered.

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

-

Objective: To cleave the auxiliary and generate an enantiomerically pure carboxylic acid.

-

Reagents & Materials:

-

Alkylated N-acyloxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂) (30% aq. solution)

-

Tetrahydrofuran (THF) / Water

-

Sodium sulfite (Na₂SO₃)

-

-

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) and stir for 20 minutes at room temperature.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Extract the aqueous solution with DCM (3x) to recover the chiral auxiliary. The auxiliary can be purified by crystallization or chromatography.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure carboxylic acid.[10]

-

Causality Note: The use of lithium hydroperoxide (LiOOH), formed in situ from LiOH and H₂O₂, is critical. The hydroperoxide anion preferentially attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl, leading to clean cleavage of the desired bond.[11] Attack by hydroxide alone can lead to undesired cleavage of the oxazolidinone ring itself.[10][11]

Part 6: Application in Pharmaceutical Synthesis - The Case of Linezolid

The strategic importance of this compound is exemplified in its use for manufacturing Linezolid, the first clinically approved oxazolidinone antibiotic.[2] In many synthetic routes, this chiral building block is not used as a temporary auxiliary for alkylation but is instead incorporated as the core of the final drug molecule.

A common strategy involves the N-arylation of this compound with an appropriate aryl halide or nitroarene, followed by functional group manipulation of the hydroxymethyl group to install the required acetamidomethyl side chain.

This approach leverages the pre-installed stereocenter of the auxiliary, ensuring the final active pharmaceutical ingredient (API) is produced as the correct (S)-enantiomer (the designation changes due to Cahn-Ingold-Prelog priority rules upon modification). The synthesis of Tedizolid, a second-generation oxazolidinone, follows a similar logic, starting with an N-arylated derivative of this compound.[6][12][13]

Conclusion

This compound and its parent class of Evans-type auxiliaries represent a triumph of rational design in asymmetric synthesis. By providing a predictable and highly effective method for controlling stereochemistry, they have empowered chemists to construct complex chiral molecules with confidence. The principles of chelation-controlled transition states and steric shielding are fundamental concepts that have been validated time and again, from academic laboratories to industrial-scale manufacturing. Its direct incorporation into blockbuster drugs like Linezolid cements its status not just as a temporary guide for chirality, but as an essential and enduring architectural element in modern medicine.

References

-

Fujioka, M., & Murai, K. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. Chirality, 34(7), 915-924. Available at: [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2018). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]

-

The Chemical Synthesis of Tedizolid: Focusing on Key Intermediates. (2025). Medium. Available at: [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Reddy, K. K., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Chemical and Pharmaceutical Sciences, 3(2). Available at: [Link]

-

Kumar, P., & Singh, A. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2013, 1-19. Available at: [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. Available at: [Link]

-

Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem, 4(2), 364-369. Available at: [Link]

-

Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid. ResearchGate. (n.d.). Available at: [Link]

-

Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link]

-

Palomo, C. (n.d.). a-Hydroxyketones in Asymmetric Synthesis: From Chiral Auxiliaries to Achiral Templates For Catalytic Enantioselective Processes. Universidad del País Vasco. Available at: [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]

-

A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019). ResearchGate. Available at: [Link]

-

Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

- Preparation of tedizolid phosphate. (2016). Google Patents.

-

Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. (n.d.). ResearchGate. Available at: [Link]

- Preparation method for tedizolid, tedizolid intermediate, and preparation method therefor. (2019). Google Patents.

-

Preparation of (S)(S)-5-hydroxymethyl-4-methyl-3-(1-methylethyl)oxazolidin-2-one. (n.d.). PrepChem. Available at: [Link]

-

Lee, C.-F., et al. (2024). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Molecules, 29(10), 2289. Available at: [Link]

-

Ghorbani-Vaghei, R., & Shankal, M. A. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2998. Available at: [Link]

-

Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. The Journal of Organic Chemistry, 84(15), 9839-9844. Available at: [Link]

-

Butts, C. P., et al. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 16(40), 7418-7427. Available at: [Link]

-

Panigrahi, N., & Jain, M. H. (2022). Analytical Method Development Techniques of Tedizolid: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1025-1033. Available at: [Link]

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link]

-

Dondoni, A., & Perrone, D. (2001). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Organic Syntheses, 77, 64. Available at: [Link]

-

Al-Jumaili, H. H. A. (2023). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Natural and Applied Sciences, 14(2), 29-37. Available at: [Link]

-

Bsharat, O. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 53-56. Available at: [Link]

-

Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. J Chem Soc Perkin Trans 1, (23), 3049-65. Available at: [Link]

-

Brickmann, K., et al. (2001). Quantitative ring contraction of 5-hydroxy-1,3-oxazin-2-ones into 5-hydroxymethyl-1,3-oxazolidin-2-ones: A DFT study. ResearchGate. Available at: [Link]

-

Wipf, P., & Walczak, M. A. (2022). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 99, 233-255. Available at: [Link]

-

Nájera, C., et al. (2017). Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. The Journal of Organic Chemistry, 82(12), 6426-6433. Available at: [Link]

-

Davies, S. G., et al. (1998). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (7), 1075-1088. Available at: [Link]

-

Bsharat, O. (2022). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. An-Najah Staff. Available at: [Link]

-

Carda, M., et al. (2000). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study. Tetrahedron: Asymmetry, 11(15), 3211-3224. Available at: [Link]

-

Alper, H., & Vasapollo, G. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. The Journal of Organic Chemistry, 73(10), 3984-3986. Available at: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. wjpps.com [wjpps.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-5-(hydroxymethyl)oxazolidin-2-one: A Cornerstone Chiral Building Block

Abstract

(R)-5-(hydroxymethyl)oxazolidin-2-one is a pivotal chiral synthon in modern medicinal chemistry and asymmetric synthesis. As a member of the versatile oxazolidinone class of heterocycles, its intrinsic chirality and dual-functional nature—a reactive secondary amine within a carbamate and a primary alcohol—make it an invaluable starting material for constructing complex, stereochemically defined molecules. This guide provides a comprehensive technical overview of its core physicochemical properties, robust synthetic methodologies, detailed analytical characterization, and key chemical transformations. The content herein is structured to deliver not just data, but expert-driven insights into the causality behind experimental choices, empowering researchers to leverage this molecule with precision and confidence.

Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of this compound is the first step toward its effective utilization. The molecule's structure is defined by a five-membered oxazolidinone ring with a hydroxymethyl substituent at the C5 position, which is the sole stereocenter.

Identifiers and Core Data

A summary of the key identifiers and computed physical properties for this compound is presented below. This data is essential for procurement, safety assessment, and reaction planning.

| Property | Value | Source(s) |

| IUPAC Name | (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | [1] |

| CAS Number | 97859-49-9 | [2] |

| Molecular Formula | C₄H₇NO₃ | [2] |

| Molecular Weight | 117.10 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥97% (Commercially available) | [2] |

| Hydrogen Bond Donors | 2 (O-H and N-H) | [3] |

| Hydrogen Bond Acceptors | 3 (C=O and two O atoms) | [3] |

| Rotatable Bonds | 1 | [3] |

| Storage | Store at room temperature in a dry, inert atmosphere | [2][4] |

Solubility and Handling

While specific quantitative solubility data is not widely published, based on its structure—possessing both polar hydrogen-bonding groups (hydroxyl, amide) and a small carbon backbone—it is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. It is sparingly soluble in less polar solvents like dichloromethane and ethyl acetate, and likely insoluble in nonpolar solvents like hexanes.

Synthesis and Stereochemical Control: From Precursor to Product

The enantiopure synthesis of this compound is critical to its utility. The most common and industrially relevant strategies begin with readily available, enantiopure three-carbon synthons, ensuring the stereocenter is set from the outset.

Key Synthetic Pathways

Two primary strategies dominate the synthesis of this chiral building block:

-

From (R)-Epichlorohydrin: This atom-economical approach involves the reaction of (R)-epichlorohydrin with a source of cyanate (e.g., sodium cyanate) or by a multi-step process involving the opening of the epoxide with an amine followed by cyclization with a carbonyl source like phosgene or its equivalents.[5] This method is valued for its directness and use of commodity starting materials.

-